Ethyl 2-(4-methoxy-2-nitrophenyl)acetate

Description

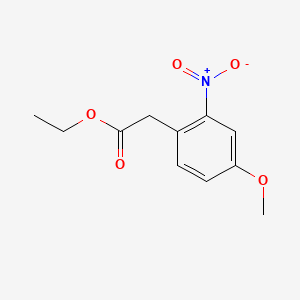

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methoxy-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-17-11(13)6-8-4-5-9(16-2)7-10(8)12(14)15/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGHEKVWFIVDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90699846 | |

| Record name | Ethyl (4-methoxy-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108274-39-1 | |

| Record name | Ethyl (4-methoxy-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways for Ethyl 2 4 Methoxy 2 Nitrophenyl Acetate

Strategies for ortho-Nitration of Methoxy-Substituted Phenylacetate Precursors

A key step in many synthetic routes to Ethyl 2-(4-methoxy-2-nitrophenyl)acetate is the regioselective nitration of a precursor such as ethyl 2-(4-methoxyphenyl)acetate. The methoxy (B1213986) group is a strongly activating ortho-, para-director, making the selective introduction of a nitro group at the 2-position a significant chemical challenge.

The regioselectivity of the nitration of methoxy-substituted benzene derivatives is highly dependent on the nitrating agent and the reaction conditions. mdma.ch Traditional nitration using a mixture of nitric acid and sulfuric acid is highly reactive and can lead to a mixture of ortho and para isomers, as well as dinitrated byproducts.

To enhance the selectivity for the ortho product, various methodologies have been explored. The use of milder nitrating agents can favor the formation of the ortho isomer. For instance, ceric ammonium nitrate (CAN) has been used for the chemo- and regioselective ortho-nitration of aniline (B41778) carbamates under mild and neutral conditions, offering a potential strategy for related methoxy compounds. researchgate.net Another approach involves the use of metal nitrates, such as copper(II) nitrate, in organic solvents, which has been shown to influence the ortho-to-para ratio in the nitration of phenols. researchgate.net The choice of solvent also plays a crucial role; nonpolar solvents have been observed to yield a more consistent ortho/para ratio in the nitration of anisole (B1667542).

The following table summarizes the effect of different nitrating agents on the regioselectivity of nitration for methoxy-substituted aromatic compounds.

| Nitrating Agent | Substrate | Key Features | Predominant Isomer(s) |

| HNO₃/H₂SO₄ | Anisole | Highly reactive, strong acid conditions | Mixture of ortho and para |

| Cu(NO₃)₂ | Phenols | Milder conditions, solvent dependent | Ortho and para, ratio varies with solvent |

| Ceric Ammonium Nitrate (CAN) | Aniline Carbamates | Mild, neutral conditions, chelation control | Exclusively ortho |

| NH₄NO₃/KHSO₄ | Phenols | Green, inexpensive, good yields | Ortho |

Optimizing reaction conditions is critical to maximize the yield of the desired ortho-nitro isomer and minimize the formation of byproducts. Key parameters that can be adjusted include temperature, reaction time, and the concentration of reactants and catalysts.

For the nitration of activated aromatic rings like methoxy-substituted phenylacetates, low temperatures are generally preferred to control the reaction rate and improve selectivity. The concentration of the nitrating agent must be carefully controlled to avoid over-nitration. Furthermore, the choice of solvent can significantly impact the outcome. For example, in the nitration of phenols with copper(II) nitrate, acetone was found to be a good solvent, providing a total isomer yield of 77-84%. researchgate.net

Continuous flow reactors offer a modern approach to optimize nitration reactions by providing precise control over reaction parameters, enhancing heat and mass transfer, and improving safety. google.com This technology allows for rapid screening of conditions to identify the optimal temperature, residence time, and reagent stoichiometry for maximizing the yield of the desired product.

The table below outlines key parameters for the optimization of ortho-nitration reactions.

| Parameter | Effect on Reaction | General Trend for ortho-Selectivity |

| Temperature | Affects reaction rate and selectivity | Lower temperatures generally favor selectivity. |

| Nitrating Agent Concentration | Influences the extent of nitration | Stoichiometric control is crucial to prevent dinitration. |

| Solvent | Can influence isomer ratios | Nonpolar solvents may favor consistent ortho/para ratios. |

| Catalyst | Can direct the position of nitration | Lewis acids or metal-based catalysts can enhance ortho-selectivity. |

Esterification Protocols for the Ethyl Phenylacetate Moiety

The ethyl ester functional group in the target molecule can be introduced either before or after the nitration step. If the synthesis starts with 2-(4-methoxy-2-nitrophenyl)acetic acid, an esterification reaction is required.

Direct esterification, most notably the Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. ijates.com This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol (ethanol in this case) is typically used as the solvent. ijates.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction mixture is typically heated to reflux to achieve a reasonable reaction rate. A procedure for a similar compound, 4-methoxyphenylacetic acid, involves refluxing with absolute ethanol (B145695) and a catalytic amount of concentrated H₂SO₄. organic-chemistry.org

| Catalyst | Alcohol | Conditions | Typical Yield |

| H₂SO₄ | Ethanol | Reflux | Good to excellent |

| p-TsOH | Ethanol | Reflux, often with water removal | High |

Transesterification is another viable method for synthesizing the ethyl ester, particularly if the corresponding methyl ester, mthis compound, is more readily available. This process involves the exchange of the alkoxy group of an ester with that of an alcohol. wikipedia.org The reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

In an acid-catalyzed transesterification, a proton source like sulfuric acid is used, and the mechanism is similar to that of Fischer esterification. masterorganicchemistry.com To favor the formation of the ethyl ester, a large excess of ethanol is used as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification typically employs a catalytic amount of a base such as sodium ethoxide in ethanol. masterorganicchemistry.com The ethoxide anion acts as a nucleophile, attacking the carbonyl carbon of the methyl ester. masterorganicchemistry.com This method is often faster and proceeds under milder conditions than the acid-catalyzed counterpart.

| Catalyst | Reagents | Conditions | Key Feature |

| H₂SO₄ | Methyl ester, excess ethanol | Reflux | Reversible, driven by excess alcohol |

| Sodium Ethoxide | Methyl ester, ethanol | Room temperature or gentle heating | Often faster and requires milder conditions |

Multi-Step Synthetic Sequences from Simpler Aromatic Precursors

A common and practical approach to this compound involves a multi-step synthesis starting from readily available aromatic precursors.

One logical pathway begins with 4-methoxyphenylacetic acid . This starting material can be sourced commercially or synthesized from p-methoxyphenylacetonitrile. google.com The synthesis would proceed in two main steps:

Esterification: The 4-methoxyphenylacetic acid is first converted to its ethyl ester, ethyl 2-(4-methoxyphenyl)acetate, using a direct esterification method as described in section 2.2.1. For example, reacting the acid with ethanol in the presence of a catalytic amount of sulfuric acid. organic-chemistry.org

Nitration: The resulting ethyl 2-(4-methoxyphenyl)acetate is then subjected to a regioselective nitration to introduce the nitro group at the 2-position, ortho to the methoxy group, as detailed in section 2.1.

Another potential multi-step synthesis starts with anisole . This route would involve:

Nitration of Anisole: Anisole is nitrated to produce a mixture of 2-nitroanisole and 4-nitroanisole. The separation of these isomers can be challenging but is a crucial step.

Introduction of the Acetate (B1210297) Moiety: The separated 2-nitroanisole would then need to be further functionalized to introduce the ethyl acetate group at the position ortho to the nitro group and meta to the methoxy group. This is a more complex transformation and may involve multiple steps, such as formylation followed by a Wittig-type reaction and subsequent oxidation and esterification.

A more direct, albeit potentially lower-yielding in the nitration step, sequence could involve the direct nitration of ethyl phenylacetate followed by methoxylation, though controlling the regioselectivity of both steps would be challenging.

A plausible and commonly employed synthetic sequence is summarized below:

Route starting from 4-Methoxyphenylacetic Acid:

Step 1: Esterification

Reactants: 4-Methoxyphenylacetic acid, Ethanol

Catalyst: Concentrated H₂SO₄

Product: Ethyl 2-(4-methoxyphenyl)acetate

Step 2: Nitration

Reactant: Ethyl 2-(4-methoxyphenyl)acetate

Reagent: Nitrating agent (e.g., HNO₃ in a suitable solvent)

Product: this compound

Routes Involving Halogenated Anisoles

A prominent strategy for the synthesis of 2-(4-methoxy-2-nitrophenyl)acetate derivatives involves the reaction of a halogenated anisole with a suitable carbon nucleophile. This approach leverages the reactivity of the aryl halide, which is enhanced by the presence of the electron-withdrawing nitro group, facilitating nucleophilic aromatic substitution (SNAr).

A pertinent example, demonstrating a closely related synthesis, is the preparation of dimethyl 2-(4-methoxy-2-nitrophenyl)malonate from 4-fluoro-3-nitroanisole. This reaction serves as a strong foundational model for the synthesis of the target ethyl acetate derivative. The process involves the reaction of the halogenated anisole with a malonic ester enolate in a polar aprotic solvent.

Reaction Scheme:

Detailed Research Findings:

In a reported procedure, 4-fluoro-3-nitroanisole was treated with dimethyl malonate in the presence of potassium carbonate as a base in dimethylformamide (DMF). The reaction proceeded to furnish dimethyl 2-(4-methoxy-2-nitrophenyl)malonate in a 69% yield. The key parameters for this transformation are summarized in the table below.

| Starting Material | Reagent | Base | Solvent | Yield |

|---|---|---|---|---|

| 4-fluoro-3-nitroanisole | Dimethyl malonate | Potassium carbonate | DMF | 69% |

To obtain the target compound, this compound, from the resulting malonate, a subsequent decarboxylation step would be necessary. The Krapcho decarboxylation is a widely used method for the selective removal of one ester group from a malonate derivative. scite.airesearchgate.netwikipedia.orgresearchgate.net This reaction is typically carried out by heating the malonic ester in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a salt, like sodium chloride or lithium chloride, and a small amount of water. scite.aisci-hub.se

Hypothetical Decarboxylation Step:

This two-step sequence, starting from a halogenated anisole, represents a viable and well-precedented pathway to this compound.

Coupling Reactions for Phenylacetate Backbone Formation

Modern palladium-catalyzed cross-coupling reactions provide powerful tools for the formation of carbon-carbon bonds and represent a convergent approach to the synthesis of the phenylacetate backbone of the target molecule. Reactions such as the Suzuki, Heck, and Sonogashira couplings could potentially be employed, each offering distinct advantages depending on the chosen precursors.

Suzuki Coupling:

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov For the synthesis of this compound, this could be envisioned through the coupling of a (4-methoxy-2-nitrophenyl)boronic acid derivative with an ethyl haloacetate.

Hypothetical Suzuki Coupling Route:

The success of this reaction would depend on the careful selection of the palladium catalyst, ligands, and base to ensure efficient coupling and minimize side reactions.

Heck Coupling:

The Heck reaction is a palladium-catalyzed reaction of an aryl halide with an alkene. wikipedia.org A plausible Heck-type approach to a precursor of the target molecule could involve the coupling of a halogenated 4-methoxy-2-nitrobenzene with ethyl acrylate (B77674). The resulting cinnamate ester could then be reduced to afford the desired phenylacetate.

Hypothetical Heck Coupling Route:

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scite.ai A synthetic strategy utilizing this reaction could involve coupling a halogenated 4-methoxy-2-nitrobenzene with an acetylene equivalent, followed by hydration and esterification of the resulting phenylacetic acid.

Hypothetical Sonogashira Coupling Route:

The following table summarizes the key features of these potential coupling reactions for the formation of the phenylacetate backbone.

| Coupling Reaction | Key Reactants | Catalyst System | General Advantages |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Alkyl halide | Palladium catalyst, Base | Mild reaction conditions, high functional group tolerance |

| Heck Coupling | Aryl halide, Alkene | Palladium catalyst, Base | Atom economy, readily available starting materials |

| Sonogashira Coupling | Aryl halide, Terminal alkyne | Palladium and Copper catalysts, Base | Direct formation of C(sp)-C(sp2) bonds |

Reactivity and Chemical Transformations of Ethyl 2 4 Methoxy 2 Nitrophenyl Acetate

Transformations of the Nitro Group

The nitro group is a versatile functional handle, and its transformation is a cornerstone of synthetic chemistry. In the context of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate, the electron-withdrawing nature of the nitro group, modulated by the electron-donating methoxy (B1213986) group, influences its reactivity.

Reductive Methodologies to Amino Derivatives

The reduction of the nitro group to an amine is a fundamental transformation, yielding the corresponding aniline (B41778) derivative, Ethyl 2-(2-amino-4-methoxyphenyl)acetate. This product is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. bldpharm.comnih.gov Several methodologies can be employed to achieve this transformation, each with its own mechanistic nuances and degree of selectivity.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. youtube.com For this compound, this process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. youtube.comresearchgate.net

The mechanism of catalytic hydrogenation of a nitroarene is a multi-step process that occurs on the surface of the metal catalyst. arkat-usa.org The generally accepted pathway involves the following key steps:

Adsorption: Both the hydrogen gas and the nitro compound are adsorbed onto the catalyst surface.

Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, and hydrogen atoms are bound to the catalyst surface.

Stepwise Reduction: The nitro group is sequentially reduced. The initial reduction product is a nitroso derivative (R-NO), which is then further reduced to a hydroxylamine (B1172632) derivative (R-NHOH).

Final Reduction: The hydroxylamine is finally reduced to the corresponding amine (R-NH₂).

Desorption: The final amine product desorbs from the catalyst surface, freeing the active site for another catalytic cycle.

The presence of the ethyl ester and methoxy groups on the aromatic ring of this compound generally does not interfere with the catalytic hydrogenation of the nitro group under standard conditions. These groups are typically stable to these reduction conditions.

Table 1: Typical Catalysts and Conditions for Nitro Group Reduction

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Ethanol (B145695) | Room Temperature | 1-4 atm | youtube.com |

| PtO₂ (Adam's catalyst) | H₂ gas | Ethyl acetate (B1210297) | Room Temperature | 1 atm | researchgate.net |

| Raney Nickel | H₂ gas | Methanol (B129727) | Room Temperature | 50 psi | researchgate.net |

In cases where catalytic hydrogenation might affect other sensitive functional groups (though less common for esters and ethers), chemoselective reduction using stoichiometric reagents offers a valuable alternative. These methods often exhibit high selectivity for the nitro group.

One effective system for the chemoselective reduction of nitroarenes in the presence of ester groups is the use of sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt, such as iron(II) chloride (FeCl₂). While NaBH₄ alone is generally not reactive enough to reduce a nitro group, the combination with FeCl₂ generates a more potent reducing species in situ, which selectively reduces the nitro group while leaving the ester functionality intact.

Other common stoichiometric reagents for nitro group reduction include:

Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl: This is a classic method for nitro group reduction.

Iron (Fe) powder in acidic medium (e.g., acetic acid or HCl): This is another traditional and cost-effective method. youtube.com

Sodium dithionite (B78146) (Na₂S₂O₄): This reagent is often used for the reduction of nitro groups in aqueous or mixed aqueous/organic solvent systems.

Table 2: Chemoselective Stoichiometric Reagents for Nitro Group Reduction

| Reagent | Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| NaBH₄ / FeCl₂ | THF/H₂O | Room Temperature | High chemoselectivity for nitro group over ester | |

| SnCl₂ / HCl | Ethanol | Reflux | Widely used, effective for various nitroarenes | |

| Fe / Acetic Acid | Acetic Acid | Heat | Economical, suitable for large-scale synthesis | youtube.com |

| Na₂S₂O₄ | H₂O / Methanol | Room Temperature | Mild conditions, useful for water-soluble substrates |

Electroreduction and photoreduction offer alternative, often milder, pathways for the transformation of nitroaromatic compounds.

Electroreduction: The electrochemical reduction of nitroarenes can be precisely controlled by adjusting the applied potential. The reduction typically proceeds through a series of single-electron and proton transfer steps. The initial step is the formation of a nitro radical anion. In protic media, this is followed by a series of protonation and further electron transfer steps, leading sequentially to the nitroso and hydroxylamine intermediates, and finally to the amine. The presence of the methoxy group, an electron-donating group, may make the reduction slightly more difficult (requiring a more negative potential) compared to unsubstituted nitrobenzene (B124822). The specific electrode material and the pH of the electrolyte solution are crucial parameters that influence the product distribution.

Photoreduction: The photoreduction of nitroaromatic compounds involves the excitation of the nitro compound to an electronically excited state upon absorption of light. This excited state is a more potent oxidant and can abstract a hydrogen atom from a suitable donor (e.g., the solvent or an added reagent) to initiate the reduction process. The reaction often proceeds via radical intermediates. While specific studies on the photoreduction of this compound are not widely reported, the general principles suggest that irradiation in the presence of a hydrogen donor could lead to the formation of the corresponding aniline.

Derivations to Other Nitrogen-Containing Functional Groups

Beyond reduction to the amine, the nitro group of this compound can be transformed into other nitrogen-containing functionalities. For instance, partial reduction can lead to the formation of the corresponding nitroso or hydroxylamine derivatives under carefully controlled conditions. rsc.org

Furthermore, the amine derived from the reduction of the nitro group can serve as a precursor for the synthesis of a diazonium salt . Treatment of Ethyl 2-(2-amino-4-methoxyphenyl)acetate with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) would yield the corresponding diazonium salt. nih.gov This intermediate is highly versatile and can undergo a variety of Sandmeyer and related reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring, replacing the original amino group.

Reactions Involving the Ethyl Ester Group

The ethyl ester group in this compound is susceptible to various nucleophilic acyl substitution reactions. The reactivity of the ester is influenced by the electronic nature of the substituted phenyl ring. The electron-withdrawing nitro group tends to make the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.

Common transformations of the ethyl ester group include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-methoxy-2-nitrophenyl)acetic acid. This reaction can be catalyzed by either acid or base. rsc.org

Acid-catalyzed hydrolysis is a reversible process and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl).

Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt of the acid. The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. The kinetics of hydrolysis of similar p-nitrophenyl acetate derivatives have been studied, showing the influence of the nitro group on the reaction rate. rsc.orgnih.govnih.govrsc.org

Transesterification: The ethyl group of the ester can be exchanged with another alkyl group by reacting the ester with an excess of a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol under acidic conditions would lead to the formation of Mthis compound. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net

Reduction: The ethyl ester can be reduced to the corresponding primary alcohol, 2-(4-methoxy-2-nitrophenyl)ethanol. This transformation typically requires a strong reducing agent such as lithium aluminum hydride (LiAlH₄). It is important to note that LiAlH₄ can also reduce the nitro group. Therefore, achieving selective reduction of the ester in the presence of a nitro group can be challenging and may require protection of the nitro group or the use of more selective reducing agents under specific conditions. researchgate.net Conversely, reagents like sodium borohydride are generally not strong enough to reduce the ester but can be used for the selective reduction of other functional groups if present.

Table 3: Reactions of the Ethyl Ester Group

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | 2-(4-methoxy-2-nitrophenyl)acetic acid | rsc.org |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH(aq), heat; 2. H₃O⁺ | 2-(4-methoxy-2-nitrophenyl)acetic acid | rsc.org |

| Transesterification | R'OH, H⁺ or OR'⁻ | 2-(4-methoxy-2-nitrophenyl)acetate (R' ester) | masterorganicchemistry.com |

| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | 2-(4-methoxy-2-nitrophenyl)ethanol | researchgate.net |

Hydrolysis to Carboxylic Acids

The ester functional group in this compound can be hydrolyzed to its corresponding carboxylic acid, 2-(4-methoxy-2-nitrophenyl)acetic acid. This reaction can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis proceeds via a saponification mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, yielding the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. The presence of the electron-withdrawing nitro group on the aromatic ring can influence the rate of hydrolysis. For instance, studies on related nitrophenyl acetates have shown that the nitro group accelerates the rate of basic hydrolysis by stabilizing the transition state.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, ethanol is eliminated, and the carboxylic acid is formed.

Table 1: General Conditions for Hydrolysis of Phenylacetate Esters

| Reaction Condition | Reagents | General Observations |

|---|---|---|

| Basic Hydrolysis | Aqueous NaOH or KOH, followed by acid workup (e.g., HCl) | Generally proceeds to completion due to the irreversible deprotonation of the carboxylic acid. The nitro group is expected to increase the reaction rate. |

| Acidic Hydrolysis | Aqueous acid (e.g., H₂SO₄ or HCl), heat | Reversible reaction, often requiring an excess of water to drive the equilibrium towards the products. libretexts.org |

Transesterification Reactions for Diverse Alkyl Esters

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol, resulting in the formation of a different ester. This reaction can be catalyzed by either a strong acid or a strong base. masterorganicchemistry.com

In a base-catalyzed transesterification, an alkoxide (e.g., sodium methoxide (B1231860) in methanol) acts as a nucleophile, attacking the carbonyl carbon of this compound. This leads to a tetrahedral intermediate, from which the ethoxide is expelled, yielding the new ester. To ensure a high yield of the desired product, the alcohol corresponding to the desired ester is typically used as the solvent. youtube.com

Acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen. The new alcohol then attacks the activated carbonyl carbon. After proton transfers and elimination of ethanol, the new ester is formed. This is an equilibrium process, and using the incoming alcohol as the solvent shifts the equilibrium towards the product side. masterorganicchemistry.comyoutube.com

Table 2: Transesterification of Ethyl Esters

| Catalyst Type | Typical Reagents | Reaction Mechanism | Key Considerations |

|---|---|---|---|

| Base-Catalyzed | NaOR' in R'OH (e.g., NaOMe in MeOH) | Nucleophilic addition-elimination. masterorganicchemistry.com | The alkoxide must correspond to the alcohol to avoid a mixture of products. youtube.com |

| Acid-Catalyzed | H₂SO₄ or TsOH in R'OH | Protonation, nucleophilic attack, elimination. masterorganicchemistry.com | Equilibrium reaction; the alcohol is used in excess. youtube.com |

Amidation and Hydrazinolysis Reactions

The ester group of this compound can be converted into an amide by reacting with an amine. This transformation, known as amidation, typically requires heating and may be facilitated by a catalyst. Direct amidation of esters with amines can be challenging and often requires specific conditions or activating agents. However, research on similar compounds like ethyl p-methoxycinnamate has demonstrated that direct amidation with diethanolamine (B148213) can be achieved. researchgate.net

Hydrazinolysis involves the reaction of the ester with hydrazine (B178648) (N₂H₄), which results in the formation of a hydrazide, specifically 2-(4-methoxy-2-nitrophenyl)acetohydrazide. This reaction is analogous to amidation, with hydrazine acting as the nucleophile. The resulting hydrazides are stable compounds and can serve as precursors for the synthesis of various heterocyclic compounds. Studies on nitrophenyl hydrazine derivatives indicate the formation of stable amide and hydrazide structures. researchgate.net

Table 3: Amidation and Hydrazinolysis of Phenylacetate Esters

| Reaction | Nucleophile | Product | General Conditions |

|---|---|---|---|

| Amidation | Primary or secondary amine (R'R''NH) | N-substituted 2-(4-methoxy-2-nitrophenyl)acetamide | Heating, potentially with a catalyst or coupling agent. researchgate.net |

| Hydrazinolysis | Hydrazine (N₂H₄) | 2-(4-methoxy-2-nitrophenyl)acetohydrazide | Typically carried out in an alcohol solvent with heating. researchgate.net |

Claisen Condensation and Related Carbon-Carbon Bond Formations at the Alpha-Position

The alpha-protons (the hydrogens on the carbon adjacent to the ester carbonyl group) of this compound are acidic due to the electron-withdrawing effect of the adjacent ester group. This acidity allows for the formation of an enolate ion in the presence of a strong base, which can then participate in carbon-carbon bond-forming reactions.

The Claisen condensation is a classic example, where two molecules of the ester react to form a β-keto ester. wikipedia.org The reaction is initiated by the deprotonation of the α-carbon by a strong base (like sodium ethoxide) to form an enolate. This enolate then attacks the carbonyl carbon of a second ester molecule. Subsequent elimination of an ethoxide ion yields the β-keto ester. For this reaction to be successful, the starting ester must have at least two α-hydrogens. libretexts.orgopenstax.org The presence of the nitro group on the phenyl ring can further increase the acidity of the alpha-protons, potentially facilitating the condensation.

Table 4: Claisen Condensation of Ethyl Phenylacetate Analogs

| Starting Ester | Base | Product Type | Reference |

|---|---|---|---|

| Ethyl phenylacetate | Sodium ethoxide | β-keto ester | vaia.com |

| Ethyl phenylacetate | Potassium tert-butoxide (solvent-free) | β-keto ester | researchgate.net |

Reactivity of the Aromatic Ring and Substituents

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution (SNAr) at the Methoxy-Bearing Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other substituted aromatic compounds that possess strong electron-withdrawing groups. wikipedia.orglibretexts.org In the case of this compound, the methoxy group can potentially act as a leaving group in an SNAr reaction, although it is generally a poorer leaving group than a halide. The reaction is significantly activated by the ortho-nitro group.

The mechanism involves the attack of a nucleophile on the carbon bearing the methoxy group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized onto the nitro group, which is crucial for the stabilization of the complex and the progression of the reaction. The final step is the elimination of the methoxide ion to restore the aromaticity of the ring.

The efficiency of an SNAr reaction is highly dependent on the nature and position of the activating groups on the aromatic ring. Electron-withdrawing groups are essential for activating the ring towards nucleophilic attack. libretexts.org

The nitro group is a powerful activating group, especially when positioned ortho or para to the leaving group. wikipedia.orglibretexts.org This is because the negative charge of the Meisenheimer intermediate can be delocalized directly onto the oxygen atoms of the nitro group through resonance, providing significant stabilization. wikipedia.org In this compound, the nitro group is ortho to the methoxy group, which strongly activates this position for nucleophilic attack. A meta-positioned nitro group would not offer this resonance stabilization and would therefore be a much less effective activator for SNAr. libretexts.org

Table 5: Influence of Nitro Group Position on SNAr Reactivity

| Position of Nitro Group Relative to Leaving Group | Effect on SNAr Rate | Reason for Effect | Reference |

|---|---|---|---|

| Ortho | Strongly Activating | Direct resonance stabilization of the Meisenheimer complex. | wikipedia.orglibretexts.org |

| Para | Strongly Activating | Direct resonance stabilization of the Meisenheimer complex. | wikipedia.orglibretexts.org |

| Meta | Weakly Activating/No significant activation | No direct resonance stabilization of the negative charge onto the nitro group. | libretexts.org |

Electrophilic Aromatic Substitution Potentials

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents: the methoxy (-OCH₃) group, the nitro (-NO₂) group, and the ethyl acetate (-CH₂COOEt) group.

The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group is a strong deactivating group and a meta-director due to its electron-withdrawing nature. The ethyl acetate group is generally considered to be weakly deactivating.

The interplay of these groups determines the positions most susceptible to electrophilic attack. The activating effect of the methoxy group at position 4 and the deactivating effect of the nitro group at position 2 would likely direct incoming electrophiles to the positions ortho to the methoxy group (positions 3 and 5) and meta to the nitro group (position 5). Therefore, position 5 is the most probable site for electrophilic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a second nitro group primarily at the 5-position. libretexts.org Similarly, halogenation with reagents like Br₂ in the presence of a Lewis acid would also likely yield the 5-halo derivative.

Oxidative Transformations of the Aromatic System

The aromatic system of this compound can undergo oxidative transformations, although the specific reactions for this compound are not extensively documented in readily available literature. However, related compounds offer insights into potential reactions. For instance, studies on other 4-alkoxyacetanilides have shown that they can form nitrated and chlorinated products, as well as dimers, when subjected to cellular oxidants. nih.gov While the starting material in this article is not an acetanilide, the presence of an activated aromatic ring suggests that similar oxidative coupling or degradation pathways could be possible under specific conditions.

The nitro group itself is generally resistant to oxidation. However, the electron-rich aromatic ring, activated by the methoxy group, could be susceptible to cleavage under harsh oxidative conditions, such as with strong oxidizing agents like potassium permanganate (B83412) or ozone, leading to the formation of carboxylic acids or other degradation products.

Alpha-Carbon Functionalization (Benzylic Position)

The carbon atom adjacent to the phenyl ring and the ester group, known as the alpha-carbon or benzylic position, is a key site for functionalization due to the acidity of its protons. The electron-withdrawing effects of both the nitro-substituted phenyl ring and the adjacent ester carbonyl group increase the acidity of these protons, facilitating the formation of a stabilized carbanion (enolate).

The enolate generated from this compound by treatment with a suitable base can act as a nucleophile in alkylation and arylation reactions. vanderbilt.edu This allows for the introduction of a wide variety of alkyl and aryl groups at the alpha-position.

Table 1: Representative Alkylation and Arylation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | 1. Base (e.g., NaH, LDA) 2. Alkyl halide (R-X) | Ethyl 2-alkyl-2-(4-methoxy-2-nitrophenyl)acetate |

A general method for the α-arylation of β-dicarbonyl compounds using aryllead triacetates has been described, which proceeds under mild conditions. orgsyn.org While not a direct example with the title compound, this methodology could potentially be adapted.

The active methylene (B1212753) group at the alpha-position can participate in condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. vanderbilt.edu In this reaction, the enolate of this compound adds to the carbonyl group of an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.

Table 2: Knoevenagel Condensation with Carbonyl Compounds

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Weak base (e.g., piperidine, pyridine) | Ethyl 2-(4-methoxy-2-nitrophenyl)-3-R-acrylate |

These condensation reactions are valuable for carbon-carbon bond formation and the synthesis of more complex molecules. The Biginelli reaction, a multicomponent reaction, also involves the condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or a derivative, showcasing a similar reactivity pattern. mdpi.com

Direct halogenation at the alpha-position of this compound can be achieved under specific conditions. The reaction typically proceeds via an enol or enolate intermediate and allows for the introduction of a halogen atom (Cl, Br, I) at the benzylic carbon.

For instance, bromination can be carried out using N-bromosuccinimide (NBS) with a radical initiator or by using bromine in the presence of an acid catalyst. vanderbilt.edu The resulting α-halo esters are versatile synthetic intermediates that can be used in various subsequent nucleophilic substitution and elimination reactions. The use of ethyl chlorooxoacetate in platinum-catalyzed direct C-H functionalization to introduce an α-keto ester is a related transformation, though it acylates rather than halogenates. acs.org

Role As a Key Intermediate in Complex Molecular Synthesis

Precursor in Pharmaceutical Building Blocks

The compound serves as a foundational element in the creation of molecules with potential pharmaceutical applications. The core transformation involves the reduction of the nitro group to an amine, which can then participate in intramolecular cyclization reactions to form heterocyclic structures.

The synthesis of nitrogen-containing heterocyclic compounds is a significant area where nitrophenyl acetate (B1210297) derivatives are employed. These heterocycles are core components of many biologically active compounds.

Oxindoles: The general strategy for synthesizing oxindoles from 2-nitrophenylacetate derivatives involves the selective reduction of the nitro group to an amine, followed by an intramolecular cyclization (lactamization) to form the oxindole (B195798) ring. researchgate.net For instance, the catalytic hydrogenation of methyl 2-(2-nitrophenyl) acetate is a known pathway to produce oxindoles. researchgate.net This transformation is highly relevant to Ethyl 2-(4-methoxy-2-nitrophenyl)acetate, where the presence of the methoxy (B1213986) group can influence the electronic properties and reactivity of the molecule during cyclization. The resulting 5-methoxyoxindole (B1300890) derivatives are of interest in medicinal chemistry. Research into the enantioselective synthesis of substituted oxindoles highlights the importance of these structures; for example, the synthesis of a 5-MeO substituted oxindole has been reported, demonstrating the tolerance of this functional group in complex catalytic systems. nih.gov

Quinoxalines: Quinoxalines and their derivatives are another important class of nitrogen heterocycles with a wide range of biological activities. rsc.org The synthesis of quinoxaline (B1680401) scaffolds often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While direct synthesis from this compound is less common, its derivatives play a role. For example, related compounds like ethyl 2-(4-nitrophenyl)azocarboxylate have been used to mediate the synthesis of pyrrolo[1,2-α]quinoxalines, which are noted for their interesting fluorescence and photophysical properties. rsc.org The general utility of nitrophenyl groups in forming such heterocyclic systems underscores the potential of this compound as a precursor. nih.govmdpi.com

Table 1: Heterocycles Synthesized from Nitrophenyl Precursors

| Heterocycle Class | General Precursor Type | Key Transformation | Reference |

|---|---|---|---|

| Oxindoles | Ethyl 2-(2-nitrophenyl)acetate derivatives | Reductive Cyclization | researchgate.net |

| Quinoxalines | o-phenylenediamines and dicarbonyls | Condensation Reaction | nih.govmdpi.com |

| Pyrrolo[1,2-α]quinoxalines | Ethyl 2-(4-nitrophenyl)azocarboxylate | Oxidative Cyclization | rsc.org |

Beyond simple heterocycles, this compound is a precursor to more complex, biologically relevant scaffolds. The reduction of the nitro group is a critical step in many synthetic pathways. sci-hub.st For example, a novel base-mediated nitrophenyl reductive cyclization has been developed to access the hexahydro-2,6-methano-1-benzazocine ring system, a core structure in several biologically interesting natural products. nih.gov This particular study utilized a methyl 2-(4-methoxy-2-nitrophenyl)acrylate, a close derivative of the title compound, showcasing the utility of the 4-methoxy-2-nitrophenyl moiety in building complex polycyclic systems. nih.gov The resulting benzazocine frameworks have been evaluated for their antiproliferative activity against human cancer cell lines. nih.gov

Application in Agrochemical Synthesis

The structural motifs derived from this compound are also relevant to the agrochemical industry. While direct applications of the title compound are not extensively documented in readily available literature, the synthesis of heterocyclic compounds is a cornerstone of agrochemical research. For example, carbamates derived from nitrobenzyl alcohols have been studied for their potential as bioreductive prodrugs, a concept that can be applied in the design of targeted pesticides. The study of substituent effects on the fragmentation of these molecules is crucial for optimizing their activity.

Utility in Materials Science and Dye Synthesis

The chromophoric nitro group and the potential for polymerization make nitrophenyl derivatives interesting for materials science applications.

The p-nitrophenylazo group, which can be conceptually derived from a nitrophenyl precursor, is a known chromophore. For instance, the dye p-nitrophenylazo, 2-naphthylamine (B18577) (B-1 dye) contains this structural element and its electronic transitions are well-studied. dtic.mil The synthesis of such dyes often involves diazonium salts derived from nitroanilines, which are themselves produced by the reduction of dinitro compounds or amination of nitro compounds. The presence of the nitro group in this compound makes it a potential starting material for azo dyes, where the methoxy group would act as an auxochrome, modifying the color and properties of the resulting dye.

While there is no direct evidence of this compound being used as a monomer, related phenolic and acrylate (B77674) compounds are fundamental in polymer chemistry. rsc.orggoogle.com For example, N-Vinylcarbazole, derived from carbazole, is a reactive monomer used to create unique organic photoconductive polymers. technochemical.com The structural units within this compound could potentially be modified to create novel monomers. After reduction of the nitro group and subsequent chemical modifications, the resulting aminophenol or related structures could be converted into acrylate or other polymerizable monomers for use in specialty polymers. google.compolysciences.com

Mechanistic Investigations and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like Ethyl 2-(4-methoxy-2-nitrophenyl)acetate. These computational methods allow for the detailed study of reaction mechanisms, including the characterization of transition states and intermediates that may be difficult to observe experimentally. youtube.comyoutube.com

DFT calculations can be used to predict which part of the molecule is most likely to react and under what conditions. By calculating various molecular properties, insights into reactivity can be gained. mdpi.com

Calculated Reactivity Descriptors:

| Descriptor | Predicted Information | Relevance to this compound |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Would show the most positive potential around the carbonyl carbon of the ester and the aromatic carbons, indicating sites for nucleophilic attack. The most negative potential would be on the nitro group oxygens. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate nucleophilic and electrophilic character. | The LUMO would likely be centered on the nitro-substituted aromatic ring, indicating its susceptibility to nucleophilic attack (SNAr) or reduction. The HOMO-LUMO energy gap provides an estimate of the molecule's overall reactivity. |

| Calculated Atomic Charges | Methods like Mulliken or Natural Population Analysis (NPA) assign partial charges to each atom, highlighting electrophilic and nucleophilic sites. | The carbonyl carbon would carry a significant positive charge, confirming its electrophilicity. The carbon attached to the methoxy (B1213986) group would also be identified as an electrophilic site for SNAr. |

These calculations can predict the regioselectivity of a reaction. For example, they could determine whether a nucleophile would preferentially attack the ester carbonyl carbon for hydrolysis/transesterification or the aromatic carbon for an SNAr reaction.

A primary application of quantum chemical calculations is the mapping of a reaction's potential energy surface, which involves locating and characterizing the transition states (TS) for each mechanistic step. youtube.com A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. masterorganicchemistry.com

For the key reactions of this compound, transition state analysis provides critical data:

Nitro Reduction: Calculations could model the stepwise addition of hydrogen atoms or electrons and protons, determining the activation energy for the formation of the nitroso and hydroxylamine (B1172632) intermediates.

Ester Hydrolysis: DFT can be used to model the transition state for both the acid- and base-catalyzed pathways. For instance, in the base-catalyzed mechanism, the TS would correspond to the formation of the tetrahedral intermediate. researchgate.netrsc.org The calculated energy barrier (activation energy) would allow for a theoretical prediction of the reaction rate.

SNAr Reaction: Computational studies are particularly valuable for SNAr reactions. They can accurately model the structure and stability of the Meisenheimer complex intermediate and the transition states leading to its formation and collapse. researchgate.net The calculated activation barrier for the formation of the Meisenheimer complex confirms it as the rate-determining step. masterorganicchemistry.com

Example of Calculated Energy Data for a Reaction Step:

| Parameter | Definition | Typical Calculated Value (Example) |

|---|---|---|

| ΔE‡ (Activation Energy) | The energy difference between the reactants and the transition state. | +15 to +25 kcal/mol |

| ΔG‡ (Gibbs Free Energy of Activation) | The free energy difference between reactants and the transition state; relates directly to the reaction rate. | +20 to +30 kcal/mol |

| ΔGrxn (Gibbs Free Energy of Reaction) | The overall free energy change between reactants and products, indicating if a reaction is spontaneous (negative value). | Can be positive or negative |

| Imaginary Frequency | A true transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. | -100 to -500 cm⁻¹ |

By comparing the activation energies for different potential reaction pathways, computational chemistry can predict which reaction is most likely to occur under a given set of conditions.

Molecular Orbital Analysis for Structure-Reactivity Correlations

The electronic structure and reactivity of a molecule are fundamentally governed by the distribution and energies of its molecular orbitals. researchgate.netyoutube.com Frontier Molecular Orbital (FMO) theory, in particular, simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and localization of these orbitals provide critical insights into the chemical reactivity and kinetic stability of a compound. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netdntb.gov.ua

In the case of this compound, the distribution and energies of the frontier orbitals are significantly influenced by the substituents on the phenyl ring. The methoxy group (-OCH₃) at the para position is a strong electron-donating group due to its resonance effect, which tends to raise the energy of the HOMO. Conversely, the nitro group (-NO₂) at the ortho position is a potent electron-withdrawing group, which tends to lower the energy of the LUMO. rsc.org This push-pull electronic effect is expected to decrease the HOMO-LUMO energy gap, thereby influencing the molecule's reactivity.

Computational studies on analogous aromatic compounds have consistently demonstrated these substituent effects. For instance, the introduction of electron-donating groups generally leads to an increase in the HOMO energy level, making the molecule more susceptible to electrophilic attack. In contrast, electron-withdrawing groups lower the LUMO energy, enhancing the molecule's ability to accept electrons from a nucleophile. rsc.org

The interplay of these substituent effects in this compound dictates its reactivity profile. The electron-rich regions of the molecule, influenced by the methoxy group, are likely sites for electrophilic attack, while the electron-deficient areas, primarily around the nitro-substituted part of the ring, are susceptible to nucleophilic attack. The molecular electrostatic potential (MEP) surface, a computational tool used to visualize charge distributions, would likely show negative potential (red color) around the oxygen atoms of the methoxy and nitro groups, indicating nucleophilic centers, and positive potential (blue color) around the hydrogen atoms of the phenyl ring and the ester group, indicating electrophilic centers. mdpi.com

To illustrate the impact of these substituents, a representative data table based on theoretical calculations of similar substituted aromatic systems is presented below. Please note that these are generalized values for illustrative purposes, as specific computational data for this compound were not found in the literature reviewed.

Table 1: Representative Frontier Molecular Orbital Data

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzene (Reference) | -6.75 | -1.15 | 5.60 |

| Anisole (B1667542) (Methoxybenzene) | -6.20 | -0.90 | 5.30 |

| Nitrobenzene (B124822) | -7.30 | -2.80 | 4.50 |

| Hypothetical this compound | -6.50 | -2.50 | 4.00 |

The data in the table illustrates that an electron-donating group like methoxy in anisole raises the HOMO energy compared to benzene, while an electron-withdrawing group like nitro in nitrobenzene significantly lowers both HOMO and LUMO energies, with a more pronounced effect on the LUMO. For this compound, the combined effect would result in a HOMO energy that is higher than that of nitrobenzene but likely lower than that of anisole, and a LUMO energy that is significantly lowered by the nitro group. This leads to a reduced energy gap compared to the individual monosubstituted benzenes, suggesting a higher reactivity. researchgate.netresearchgate.net Such analyses are crucial for predicting the behavior of the molecule in chemical reactions and for designing new molecules with desired electronic properties. rsc.orgchemrxiv.org

Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

Spectroscopic Methodologies in Synthetic Characterization

Spectroscopic techniques are indispensable tools in the elucidation of molecular structures. By probing the interaction of molecules with electromagnetic radiation, these methods provide a wealth of information about the atomic and molecular composition of a substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are critical for the structural confirmation of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on data from related compounds such as (4-methoxyphenyl)methanol and ethyl 2-nitropropionate, the following chemical shifts (δ) and coupling patterns are anticipated. researchgate.netnih.gov

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl (CH₃) | ~1.2 | Triplet | 3H |

| Ethyl (CH₂) | ~4.1 | Quartet | 2H |

| Methylene (B1212753) (CH₂) | ~3.9 | Singlet | 2H |

| Methoxy (B1213986) (OCH₃) | ~3.8 | Singlet | 3H |

| Aromatic (H-3) | ~7.5 | Doublet | 1H |

| Aromatic (H-5) | ~7.1 | Doublet of doublets | 1H |

| Aromatic (H-6) | ~7.8 | Doublet | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for the carbon atoms in this compound are inferred from data on related compounds like 4-methoxy-2-nitroaniline (B140478) and N-(4-Methoxy-2-nitrophenyl)isonicotinamide. spectrabase.comnih.gov

| Carbon Atom | Expected Chemical Shift (ppm) |

| Ethyl (CH₃) | ~14 |

| Ethyl (CH₂) | ~61 |

| Methylene (CH₂) | ~40 |

| Methoxy (OCH₃) | ~56 |

| Aromatic (C-1) | ~125 |

| Aromatic (C-2) | ~148 |

| Aromatic (C-3) | ~115 |

| Aromatic (C-4) | ~160 |

| Aromatic (C-5) | ~110 |

| Aromatic (C-6) | ~130 |

| Carbonyl (C=O) | ~170 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the carbonyl group of the ester, the nitro group, and the ether linkage. Data from similar compounds like 4-Methoxy-2-nitrophenol and 4-METHOXY-2-NITROACETANILIDE support these predictions. chemicalbook.comnist.govucl.ac.uk

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1735 |

| NO₂ (Asymmetric stretch) | ~1520 |

| NO₂ (Symmetric stretch) | ~1340 |

| C-O (Ether) | ~1250 |

| C-O (Ester) | ~1180 |

| Ar-H | ~3100-3000 |

| C-H (Aliphatic) | ~2980-2850 |

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations. The nitro group's symmetric stretch is typically a strong and sharp band in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molecular weight: 239.23 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 239. The fragmentation pattern can be predicted based on the functional groups present. nist.govrsc.org

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 Da) and the loss of the entire ester group. Nitroaromatic compounds often show fragments corresponding to the loss of NO₂ (46 Da) and NO (30 Da).

| Fragment Ion | m/z |

| [M]⁺ | 239 |

| [M - OCH₂CH₃]⁺ | 194 |

| [M - COOCH₂CH₃]⁺ | 166 |

| [M - NO₂]⁺ | 193 |

Chromatographic Techniques for Reaction Progress and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture, allowing for the monitoring of reaction progress and the assessment of product purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A typical HPLC method for a compound of this nature would involve a reversed-phase column. nih.govmdpi.comresearchgate.net

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and water, often with an acid modifier like 0.1% trifluoroacetic acid or formic acid. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength where the aromatic nitro compound absorbs strongly, typically around 254 nm or 280 nm. |

| Retention Time | Dependent on the exact conditions, but a well-retained peak would be expected. |

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, possibly with a high-temperature column and program. researchgate.net

| Parameter | Typical Conditions |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms). |

| Injector Temperature | 250-280 °C |

| Oven Program | A temperature ramp, for instance, starting at 100 °C and increasing to 300 °C. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental analytical technique widely employed in organic chemistry for its simplicity, speed, and cost-effectiveness. researchgate.net It serves as a powerful tool for qualitatively monitoring the progress of a chemical reaction, allowing chemists to observe the consumption of starting materials and the formation of products over time. wisc.eduyoutube.com The principle of TLC relies on the differential partitioning of compounds between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a liquid eluent). wisc.edu As the mobile phase ascends the stationary phase via capillary action, it carries the components of the reaction mixture at different rates, leading to their separation based on polarity and affinity for the stationary phase. wisc.edutifr.res.in

In the context of synthesizing this compound, TLC is an indispensable method for tracking the conversion of reactants to the desired product. A typical reaction would be monitored by periodically taking small aliquots from the reaction mixture, spotting them on a TLC plate, and developing the plate in an appropriate solvent system. youtube.comgoogle.com

Detailed Research Findings

The effectiveness of TLC for monitoring the synthesis of this compound hinges on selecting an appropriate stationary and mobile phase that can effectively separate the product from the starting materials and any potential byproducts.

Stationary Phase: For the separation of moderately polar compounds like this compound, the most common stationary phase is silica (B1680970) gel (SiO₂). wisc.edutifr.res.in Silica gel is a highly polar adsorbent. Commercially available TLC plates are often pre-coated with a thin layer of silica gel and may contain a fluorescent indicator (e.g., F₂₅₄) to aid in the visualization of UV-active compounds. umich.edulibretexts.org

Mobile Phase (Eluent): The choice of the mobile phase is critical for achieving good separation. The eluent's polarity is adjusted to move all components from the baseline, ideally resulting in Retention Factor (Rf) values between 0.15 and 0.85. silicycle.com For a compound with the polarity of this compound, which contains both a polar nitro group and an ester group, as well as a less polar aromatic ring and ethyl chain, a mixture of a non-polar solvent and a moderately polar solvent is typically used.

A common mobile phase for related substituted phenylacetates and nitroaromatic compounds consists of a mixture of n-hexane and ethyl acetate (B1210297). walisongo.ac.id The ratio is optimized empirically; a starting point could be a 7:3 or 8:2 mixture of n-hexane:ethyl acetate. Increasing the proportion of ethyl acetate (the more polar component) will increase the Rf values of the spots, while increasing the proportion of n-hexane (the non-polar component) will decrease them. Other solvent systems, such as those involving petroleum ether, dichloromethane, or chloroform, can also be effective. ncids.compsu.edu

Visualization: Since most organic compounds are colorless, various methods are used to visualize the separated spots on the TLC plate.

UV Light: this compound contains a nitroaromatic ring, which is a strong UV-absorbing chromophore. umich.edu Therefore, the most convenient and non-destructive method of visualization is to view the developed TLC plate under a UV lamp. silicycle.comyork.ac.uk On a TLC plate containing a fluorescent indicator, the compound will appear as a dark spot against a fluorescent green or blue background at a wavelength of 254 nm. libretexts.org

Chemical Stains: If starting materials are not UV-active or for confirmation, chemical stains can be used. These methods are typically destructive. silicycle.comlibretexts.org

Potassium Permanganate (B83412) (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, such as alcohols, alkenes, or aldehydes. It would likely visualize the product as a yellow-brown spot on a purple background. york.ac.uk

p-Anisaldehyde or Vanillin Stains: These are general-purpose stains that react with various functional groups to produce colored spots upon heating. The color can sometimes be indicative of the compound class. libretexts.orgyork.ac.uk

Specific Stains for Nitro Groups: A more specific, albeit complex, method involves the reduction of the nitro group (e.g., with stannous chloride) to an amine on the TLC plate. The resulting amine can then be diazotized and coupled with a reagent like β-naphthol to produce a brightly colored azo dye, which is highly visible. ijcps.org

Reaction Progress Monitoring: To monitor a reaction, spots of the starting materials are typically run on the same TLC plate as the reaction mixture for comparison. As the reaction proceeds, a sequence of TLC plates would show the spot corresponding to the starting material(s) diminishing in intensity, while the spot for this compound appears and grows stronger. youtube.com The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. tifr.res.ingoogle.com

The Retention Factor (Rf) is a key parameter in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. tifr.res.in

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Below is a hypothetical data table illustrating how TLC data would be recorded during the synthesis of this compound.

Table 1: Hypothetical TLC Monitoring of the Synthesis of this compound Stationary Phase: Silica Gel F₂₅₄; Mobile Phase: n-Hexane:Ethyl Acetate (7:3 v/v)

| Time Point | Starting Material (e.g., 4-methoxy-2-nitrophenol) Spot Intensity | Product (this compound) Spot Intensity | Starting Material Rf | Product Rf | Observations |

| t = 0 min | Strong | Not Visible | 0.25 | 0.45 | Only starting material is present. |

| t = 30 min | Medium | Faint | 0.25 | 0.45 | Product spot begins to appear. |

| t = 60 min | Faint | Medium | 0.25 | 0.45 | Significant conversion to product. |

| t = 90 min | Not Visible | Strong | - | 0.45 | Reaction is complete. |

Future Research Trajectories and Synthetic Innovations

Development of Sustainable and Green Synthetic Methodologies

A primary focus of modern chemical synthesis is the adoption of green chemistry principles to minimize waste and environmental harm. nih.gov The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a central tenet of this approach. nih.govmonash.eduprimescholars.com

Future synthetic strategies for Ethyl 2-(4-methoxy-2-nitrophenyl)acetate are expected to heavily leverage catalysis to improve reaction efficiency and reduce waste. While traditional syntheses may rely on stoichiometric reagents, catalytic methods offer pathways with lower energy consumption and higher atom economy. jocpr.com

Research into phase-transfer catalysis, which has been successfully applied to the synthesis of the related compound ethyl 2-(4-nitrophenoxy)acetate, presents a promising direction. ijche.com This technique facilitates the reaction between reactants in different phases (e.g., solid-liquid), often under milder conditions, and can be enhanced by methods like sonication to improve reaction rates. ijche.com Investigating the use of various phase-transfer catalysts and optimizing parameters such as temperature and solvent could lead to a highly efficient, scalable process for producing this compound. ijche.com

The pursuit of sustainability in chemical synthesis prioritizes the reduction or elimination of hazardous solvents and the maximization of atom economy. chemijournal.com Addition and rearrangement reactions are considered ideal from an atom economy perspective as they incorporate all or most reactant atoms into the product. primescholars.comrsc.org

Future research could explore solvent-free reaction conditions, such as grinding techniques, which have proven effective for various organic syntheses, including the Biginelli and Pechmann reactions. chemijournal.com These methods are environmentally benign, often require no catalyst, and simplify the work-up process. chemijournal.comresearchgate.net Applying such mechanochemical approaches to the synthesis of this compound could significantly reduce the environmental footprint of its production. Furthermore, designing synthetic routes that favor addition or condensation reactions over substitution or elimination reactions will be crucial for maximizing atom economy. rsc.org

Chemoenzymatic and Biocatalytic Applications

The use of enzymes as biocatalysts in organic synthesis offers remarkable selectivity and efficiency under mild, environmentally friendly conditions. Chemoenzymatic strategies, which combine chemical and enzymatic steps, are a powerful tool for producing complex molecules.

A potential future application involves the use of lipases for the esterification step in the synthesis of this compound. Lipase-mediated synthesis has been shown to be a green and economical alternative to chemical methods for producing phenolic acid esters, such as in the synthesis of 2-ethylhexyl-p-methoxycinnamate. nih.gov Similarly, specific enzymes could be employed for selective transformations on the molecule. For instance, research on the chemoenzymatic production of 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside demonstrated the use of a β-N-acetylhexosaminidase to selectively hydrolyze an unwanted anomer from a chemically synthesized mixture. mdpi.com This highlights the potential for using enzymes to achieve high purity and specific configurations in the synthesis of nitrophenyl derivatives, a trajectory that could be explored for this compound. The reusability of immobilized enzymes further enhances the industrial viability of these biocatalytic processes. mdpi.com

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, is emerging as a superior alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. uc.pt This technology offers enhanced safety, reproducibility, and scalability by conducting reactions in a continuous stream through a reactor. thieme-connect.deresearch.csiro.au

The synthesis of this compound is well-suited for adaptation to a continuous flow platform. Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. nih.gov Flow chemistry is particularly advantageous for handling potentially hazardous reactions or unstable intermediates, as the small reaction volumes at any given time minimize risk. nih.gov The integration of in-line purification and analysis technologies can create a fully automated, streamlined process from starting materials to the final product, making it an attractive strategy for the industrial-scale production of this compound. thieme-connect.denih.gov

Exploration of Novel Reactivity Patterns and Derivatizations

The functional groups present in this compound—the nitro group, the ester, and the activated aromatic ring—provide a rich platform for chemical modification and the creation of a diverse library of derivatives.

A key transformation is the reduction of the nitro group to an amine, yielding ethyl 2-(2-amino-4-methoxyphenyl)acetate. This reaction is a critical step in the synthesis of many heterocyclic compounds and pharmaceutical precursors. mdpi.com Future research can optimize this reduction using various catalytic systems to ensure high selectivity and yield.

Further derivatization can be achieved through reactions at the newly formed amine or the existing ester functionality. For example, acetylation of the related 4-methoxy-2-nitroaniline (B140478) produces N-(4-methoxy-2-nitrophenyl)acetamide, demonstrating a viable pathway for creating amide derivatives. nih.gov Similarly, reaction with chloroformates could yield carbamate (B1207046) derivatives, such as Ethyl N-(4-methoxy-2-nitrophenyl)carbamate. sigmaaldrich.com The ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified to produce different alkyl esters, further expanding the range of accessible compounds.

| Derivative Name | Parent Compound | Transformation | Potential Application |

|---|---|---|---|

| Ethyl 2-(2-amino-4-methoxyphenyl)acetate | This compound | Nitro Group Reduction | Pharmaceutical Intermediate |

| N-(4-Methoxy-2-nitrophenyl)acetamide | 4-Methoxy-2-nitroaniline | Acetylation | Chemical Synthesis |

| Ethyl N-(4-methoxy-2-nitrophenyl)carbamate | 4-Methoxy-2-nitroaniline | Carbamoylation | Organic Synthesis Building Block |

| 2-(4-methoxy-2-nitrophenyl)acetic acid | This compound | Ester Hydrolysis | Precursor for further synthesis |

Computational Design of New Transformations and Derivatives

Computational chemistry and molecular modeling are indispensable tools for modern synthetic planning. Methods like Density Functional Theory (DFT) can provide deep insights into reaction mechanisms, predict the stability of intermediates, and guide the design of novel molecules and synthetic pathways.

For this compound, computational studies can be employed to design more efficient synthetic routes by modeling transition states and predicting reaction kinetics. This approach has been used to study the electronic and molecular structure of related compounds like ethyl-2-(4-aminophenoxy)acetate, correlating experimental data with theoretical calculations. mdpi.com Furthermore, in silico methods can be used to design new derivatives with specific desired properties. By modeling the interaction of potential derivatives with biological targets, researchers can prioritize the synthesis of compounds with high potential for pharmaceutical or materials science applications, thus saving significant time and resources.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-methoxy-2-nitrophenyl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. A TiCl₃-mediated reductive coupling approach has been reported for analogous nitro-substituted acetates, yielding ~80% purity with flash chromatography (PE/EtOAc, 90:10) . Key parameters for optimization include:

- Temperature : Reactions are often conducted at reflux (e.g., ethanol, 80°C) to enhance kinetics.

- Catalysts : Lewis acids like TiCl₃ improve regioselectivity in nitro-group reactions.

- Purification : Multi-step recrystallization (DMF/water) or column chromatography ensures high purity.

Contradictions in yield (e.g., 60–90% across studies) suggest solvent polarity and stoichiometric ratios (e.g., 1:1.2 for ester:aryl halide) require systematic tuning .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Key characterization methods include:

Advanced Research Questions

Q. How do tautomeric equilibria or reaction intermediates influence the synthesis of this compound?

Methodological Answer: In alkaline conditions, thione-thiolate tautomerism (e.g., in precursor 2-mercaptoquinazolinone) can shift reaction pathways. For example:

- Thione form : Favors S-alkylation but may lead to byproducts like disulfides.

- Thiolate form : Enhances nucleophilicity for ester coupling, as confirmed by X-ray data showing S–C bond formation .

Computational studies (DFT) are recommended to model tautomer stability and predict dominant pathways. Contradictions in product ratios (e.g., 0.53:0.47 disorder in crystal structures) suggest dynamic equilibria require in-situ monitoring via Raman spectroscopy .

Q. What intermolecular interactions govern the crystal packing of this compound, and how do they affect material properties?

Methodological Answer: X-ray studies reveal:

- Hydrogen bonding : C–H⋯O interactions (2.28–2.65 Å) form columnar structures along the [010] axis .

- van der Waals forces : H⋯H (48.4%) and C⋯H (21.5%) contacts dominate Hirshfeld surfaces .

Implications : - Thermal stability : Strong H-bond networks correlate with higher melting points.

- Solubility : Polar nitro/methoxy groups enhance solubility in DMF or acetone but reduce it in hexane.

Disordered methyl groups (e.g., 60° rotational disorder) suggest low-temperature crystallography (<200 K) improves resolution .

Q. Can this compound serve as a precursor for pharmacologically active compounds?

Methodological Answer: While direct biological data are limited, structural analogs (e.g., nitroaryl esters) show:

- Antimicrobial activity : Nitro groups disrupt bacterial redox enzymes (IC₅₀ ~10–50 µM) .